This compound is classified under:
The synthesis of (3-amino-2,4,6-triiodophenyl)methanol typically involves several steps that include the use of starting materials such as 3-amino-2,4,6-triiodobenzoic acid. The following methods are commonly employed:
The molecular structure of (3-amino-2,4,6-triiodophenyl)methanol can be described as follows:
The canonical SMILES representation is CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
, indicating its complex connectivity and functional groups .
(3-amino-2,4,6-triiodophenyl)methanol participates in several chemical reactions due to its functional groups:
The mechanism of action for (3-amino-2,4,6-triiodophenyl)methanol primarily involves its interaction with biological systems due to its iodine content:
Studies indicate that compounds with similar structures demonstrate significant biological activities due to their iodine content and ability to interact with biomolecules.
The physical and chemical properties of (3-amino-2,4,6-triiodophenyl)methanol include:
(3-amino-2,4,6-triiodophenyl)methanol has several important applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2